molecular formula C10H10BrN5O B2529246 N'-(1-Benzyl-3-bromo-1H-1,2,4-triazol-5-yl)formic hydrazide CAS No. 2279124-19-3

N'-(1-Benzyl-3-bromo-1H-1,2,4-triazol-5-yl)formic hydrazide

Cat. No.: B2529246
CAS No.: 2279124-19-3
M. Wt: 296.128
InChI Key: IACOTFZDFFUPEE-UHFFFAOYSA-N
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Description

N’-(1-Benzyl-3-bromo-1H-1,2,4-triazol-5-yl)formic hydrazide is a chemical compound that belongs to the class of 1,2,4-triazoles This compound is characterized by the presence of a benzyl group, a bromine atom, and a formic hydrazide moiety attached to the triazole ring

Mechanism of Action

Target of Action

The primary targets of N’-(1-Benzyl-3-bromo-1H-1,2,4-triazol-5-yl)formic hydrazide It is known that 1,2,3-triazoles can act as surrogates for the peptide bond and show chemical as well as biological stability . They can offer various types of binding to the target enzyme .

Mode of Action

The mode of action of N’-(1-Benzyl-3-bromo-1H-1,2,4-triazol-5-yl)formic hydrazide involves its interaction with its targets. The triazole ring can act as a hydrogen bond acceptor and donor, simultaneously . This allows it to form various types of binding with the target enzyme .

Biochemical Pathways

The specific biochemical pathways affected by N’-(1-Benzyl-3-bromo-1H-1,2,4-triazol-5-yl)formic hydrazide The compound’s ability to form various types of binding with the target enzyme suggests that it may influence multiple biochemical pathways .

Pharmacokinetics

The ADME properties of N’-(1-Benzyl-3-bromo-1H-1,2,4-triazol-5-yl)formic hydrazide It is known that 1,2,4-triazole derivatives can improve pharmacokinetics, pharmacological, and toxicological properties of compounds .

Result of Action

The specific molecular and cellular effects of N’-(1-Benzyl-3-bromo-1H-1,2,4-triazol-5-yl)formic hydrazide The compound’s ability to form various types of binding with the target enzyme suggests that it may have significant molecular and cellular effects .

Action Environment

The influence of environmental factors on the action, efficacy, and stability of N’-(1-Benzyl-3-bromo-1H-1,2,4-triazol-5-yl)formic hydrazide It is known that the compounds synthesized are thermally stable .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(1-Benzyl-3-bromo-1H-1,2,4-triazol-5-yl)formic hydrazide typically involves the reaction of 3-bromo-1H-1,2,4-triazole with benzylamine and formic hydrazide. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. The process can be summarized as follows:

    Step 1: Synthesis of 3-bromo-1H-1,2,4-triazole.

    Step 2: Reaction of 3-bromo-1H-1,2,4-triazole with benzylamine to form N’-(1-Benzyl-3-bromo-1H-1,2,4-triazol-5-yl)amine.

    Step 3: Condensation of N’-(1-Benzyl-3-bromo-1H-1,2,4-triazol-5-yl)amine with formic hydrazide to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

N’-(1-Benzyl-3-bromo-1H-1,2,4-triazol-5-yl)formic hydrazide undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom in the triazole ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction Reactions: The formic hydrazide moiety can participate in redox reactions, leading to the formation of different oxidation states.

    Condensation Reactions: The compound can undergo condensation reactions with aldehydes and ketones to form hydrazones.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium azide or thiourea in the presence of a base (e.g., sodium hydroxide) are commonly used.

    Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride.

    Condensation Reactions: Catalysts like acetic acid or sulfuric acid.

Major Products Formed

    Substitution Products: Various substituted triazoles depending on the nucleophile used.

    Oxidation Products: Oxidized forms of the hydrazide moiety.

    Condensation Products: Hydrazones and related derivatives.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-(1-Benzyl-3-bromo-1H-1,2,4-triazol-5-yl)formic hydrazide is unique due to the combination of its benzyl, bromine, and formic hydrazide groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications.

Properties

IUPAC Name

N-[(2-benzyl-5-bromo-1,2,4-triazol-3-yl)amino]formamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrN5O/c11-9-13-10(14-12-7-17)16(15-9)6-8-4-2-1-3-5-8/h1-5,7H,6H2,(H,12,17)(H,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IACOTFZDFFUPEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C(=NC(=N2)Br)NNC=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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